molecular formula C18H17ClF2N2O2 B2458321 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097923-10-7

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No. B2458321
CAS RN: 2097923-10-7
M. Wt: 366.79
InChI Key: KVOXXVUOYFNYIE-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a useful research compound. Its molecular formula is C18H17ClF2N2O2 and its molecular weight is 366.79. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Reactivity

  • Studies on isomorphous structures, such as methyl- and chloro-substituted small heterocyclic analogues, provide insights into the chlorine-methyl exchange rule, which could be relevant for understanding the reactivity and potential modifications of the compound (Rajni Swamy et al., 2013).

Antimicrobial and Anticancer Applications

  • Research into novel pyrazole derivatives has shown that compounds with specific structural features, including chlorophenyl groups, have demonstrated promising antimicrobial and anticancer activities. This suggests potential research applications of the given compound in developing new therapeutic agents (Hafez et al., 2016).

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic and quantum chemical studies of related compounds, such as those incorporating chlorophenyl and methyl groups, can offer valuable information on the electronic structure, chemical reactivity, and potential pharmaceutical applications of the compound. Investigations into the molecular structure, vibrational spectra, and molecular docking studies provide a foundation for understanding the biological activity and chemical properties of similar compounds (Sivakumar et al., 2021).

Photochemical Transformations

  • Photochemical studies on similar molecular frameworks have explored the transformation of chloro- and methyl-substituted compounds, revealing potential pathways for chemical synthesis and modification that could be applicable to the compound . Such transformations are crucial for designing novel molecules with specific functions and activities (Marubayashi et al., 1992).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c1-11-14(15(22-25-11)12-4-2-3-5-13(12)19)16(24)23-8-6-17(7-9-23)10-18(17,20)21/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOXXVUOYFNYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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